Benzyl 2-bromo-5-cyanobenzoate
Overview
Description
Benzyl 2-bromo-5-cyanobenzoate is an organic compound with the molecular formula C15H10BrNO2 It is a derivative of benzoic acid, featuring a benzyl ester group, a bromine atom at the second position, and a cyano group at the fifth position on the benzene ring
Scientific Research Applications
Benzyl 2-bromo-5-cyanobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-5-cyanobenzoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2-amino-5-cyanobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 2-bromo-5-cyanobenzoic acid is then esterified with benzyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. This method allows for precise control over reaction conditions, such as temperature and concentration, which is crucial for handling reactive intermediates .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-azido-5-cyanobenzoate or 2-thiocyanato-5-cyanobenzoate.
Reduction Products: 2-amino-5-cyanobenzoate.
Hydrolysis Products: 2-bromo-5-cyanobenzoic acid and benzyl alcohol.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-5-cyanobenzoate in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The cyano group can participate in various transformations, including reduction and nucleophilic addition. The ester group can undergo hydrolysis, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Benzyl 2-bromo-4-cyanobenzoate: Similar structure but with the cyano group at the fourth position.
Benzyl 2-chloro-5-cyanobenzoate: Chlorine atom instead of bromine.
Methyl 2-bromo-5-cyanobenzoate: Methyl ester instead of benzyl ester.
Uniqueness: Benzyl 2-bromo-5-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and potential applications. The benzyl ester group also provides different solubility and reactivity compared to methyl or ethyl esters.
Properties
IUPAC Name |
benzyl 2-bromo-5-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-14-7-6-12(9-17)8-13(14)15(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFMGIMGFFOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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